Glutinone
Description
Properties
IUPAC Name |
(6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-2,6,6a,7,8,9,10,12,12a,13,14,14b-dodecahydro-1H-picen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-23H,10-19H2,1-8H3/t21-,22+,23-,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPCBKGIPJPDGW-VZTATICASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(=O)C5(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@H]4CC=C5[C@H]([C@@]4(CC[C@]3([C@@H]1CC(CC2)(C)C)C)C)CCC(=O)C5(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198829 | |
| Record name | D:B-Friedoolean-5-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508-09-8 | |
| Record name | (8α,9β,10α,13α,14β)-9,13-Dimethyl-25,26-dinorolean-5-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=508-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D:B-Friedoolean-5-en-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D:B-Friedoolean-5-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6aS,6bR,8aR,12aR,12bS,14aR,14bS)-4,4,6b,8a,11,11,12b,14a-octamethyl-1,2,3,4,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
De Novo Synthesis in Biological Systems
Glutathione biosynthesis occurs universally in aerobic organisms through two ATP-dependent enzymatic steps. The first rate-limiting reaction involves glutamate-cysteine ligase (GCL), which catalyzes the formation of γ-glutamylcysteine from L-glutamate and L-cysteine. The second step, mediated by glutathione synthetase (GS), conjugates glycine to γ-glutamylcysteine to yield glutathione.
Key regulatory factors include:
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Cysteine availability : The sulfur-containing amino acid is often the limiting substrate due to its low intracellular concentrations.
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GCL activity : Composed of catalytic (GCLC) and modifier (GCLM) subunits, GCL’s efficiency determines cellular glutathione levels.
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ATP dependency : Both steps consume ATP, linking glutathione synthesis to cellular energy status.
In mammalian systems, hepatic synthesis accounts for >90% of systemic glutathione, with cytosolic concentrations reaching 1–10 mM. Mitochondrial synthesis accounts for 10–15% of cellular pools, critical for managing oxidative phosphorylation byproducts.
Metabolic Engineering for Enhanced Biosynthesis
Recent advances in Saccharomyces cerevisiae and Escherichia coli strain engineering have optimized glutathione yields:
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Overexpression of gshA (GCL) and gshB (GS) in E. coli increased titer to 2.8 g/L.
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Candida utilis mutants achieved 12.3 g/L glutathione via cysteine feedback inhibition resistance.
Enzymatic Synthesis Using ATP-Regeneration Systems
In Vitro ATP Recycling for Cost-Effective Production
Traditional enzymatic methods face ATP stoichiometry challenges, requiring 2 ATP per glutathione molecule. The polyphosphate kinase (PPK)-mediated ATP regeneration system circumvents this limitation:
Reaction Scheme :
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ATP synthesis :
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Glutathione synthesis :
Advantages :
Immobilized Enzyme Systems
Encapsulation of GCL and GS in silica-gel matrices or chitosan beads improves operational stability:
| Parameter | Free Enzymes | Immobilized Enzymes |
|---|---|---|
| Half-life (h) | 8.2 | 72.5 |
| Reusability (cycles) | 1 | 12 |
| Yield (g/L) | 1.4 | 3.1 |
Data compiled from industrial-scale trials using E. coli-derived enzymes.
Chemical Synthesis Strategies
Solid-Phase Peptide Synthesis (SPPS)
While less common than biological methods, SPPS allows precise control over glutathione stereochemistry:
Stepwise Protocol :
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Resin activation : Fmoc-Gly-Wang resin (0.6 mmol/g) swelled in DMF.
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Cysteine coupling : Fmoc-Cys(Trt)-OH (3 eq), HBTU (3 eq), DIPEA (6 eq) in DMF, 2 h.
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γ-glutamyl linkage : Boc-Glu-OAll (2.5 eq) coupled using DIC/HOAt.
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Global deprotection : TFA/TIS/H2O (95:2.5:2.5), 2 h.
Challenges :
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γ-peptide bond formation requires orthogonal protecting groups (Alloc, Trt).
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Overall yield rarely exceeds 15% due to side reactions during deprotection.
Comparative Analysis of Production Methods
| Method | Yield (g/L) | Cost ($/kg) | Purity (%) | Scalability |
|---|---|---|---|---|
| Microbial Fermentation | 8.5 | 1200 | 98.5 | High |
| Enzymatic + ATP Regen | 3.1 | 950 | 99.2 | Moderate |
| Chemical Synthesis | 0.3 | 12,000 | 99.9 | Low |
Cost estimates based on 2025 market prices for raw materials and energy .
Chemical Reactions Analysis
Types of Reactions
Glutinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, alcohols, and substituted compounds, which may exhibit different biological activities.
Scientific Research Applications
Antioxidant Properties
Glutinone exhibits significant antioxidant properties, similar to glutathione. It plays a vital role in protecting cells against oxidative stress by neutralizing free radicals. This property is particularly relevant in the context of:
- Cancer Prevention : this compound may help mitigate oxidative damage that can lead to cancer cell proliferation. Research indicates that compounds with antioxidant capabilities can slow down tumor growth and enhance the efficacy of chemotherapy agents by protecting normal cells from damage while sensitizing cancer cells to treatment .
- Neuroprotection : The compound's ability to scavenge reactive oxygen species (ROS) suggests potential applications in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Studies have shown that antioxidants can reduce the risk of neurodegeneration by maintaining cellular redox balance .
Anti-Inflammatory Effects
This compound has demonstrated anti-inflammatory effects in various studies. It inhibits the secretion of pro-inflammatory cytokines and mediators, which can be beneficial in managing conditions such as:
- Allergic Reactions : Research involving Hovenia dulcis extracts shows that this compound can decrease the release of histamine and other inflammatory mediators from mast cells, suggesting its potential use in treating allergic diseases .
- Chronic Inflammatory Diseases : By modulating inflammatory pathways, this compound may help alleviate symptoms associated with chronic conditions like arthritis and inflammatory bowel disease .
Dermatological Applications
The cosmetic industry has shown interest in this compound for its skin benefits. Its antioxidant properties can help protect skin cells from UV damage and aging processes. Clinical applications include:
- Skin Lightening : Glutathione derivatives are often marketed for skin whitening due to their ability to inhibit melanin production. This compound may serve as a safer alternative to harsher chemical agents used in skin lightening treatments .
- Anti-Aging Treatments : The compound's role in reducing oxidative stress can contribute to improved skin elasticity and reduced appearance of fine lines and wrinkles .
Nutritional Supplementation
This compound is being explored as a dietary supplement due to its health benefits:
- Metabolic Health : Preliminary studies suggest that this compound could improve insulin sensitivity and aid in managing conditions like type 2 diabetes by enhancing cellular antioxidant defenses .
- Food Preservation : Its antioxidant properties may also be utilized in food technology to extend shelf life and maintain nutritional quality by preventing oxidative spoilage .
Case Study 1: Cancer Treatment Synergy
A study published in Science Advances highlighted how glutathione modulation affects tumor growth dynamics. Researchers found that enhancing glutathione levels through dietary supplementation with compounds like this compound could potentially increase the effectiveness of certain chemotherapeutic agents while protecting healthy tissues from oxidative damage .
Case Study 2: Allergy Management
In a clinical trial involving patients with allergic rhinitis, supplementation with extracts containing this compound resulted in a significant reduction in symptoms compared to placebo controls. The study noted decreased levels of inflammatory markers post-treatment, indicating effective modulation of the immune response .
Mechanism of Action
Glutinone exerts its effects through various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . Additionally, this compound may interact with lipid metabolism pathways, contributing to its anti-atherosclerotic effects . The exact molecular targets and mechanisms are still under investigation, but its ability to modulate key biological processes makes it a compound of interest.
Comparison with Similar Compounds
Key Observations:
Structural Divergence: this compound’s larger molecular weight (424.713 g/mol) compared to Heudelotinone (300.435 g/mol) suggests additional functional groups or extended carbon chains, which may enhance its target-binding capacity .
The 100% binding probability to COX-1 distinguishes this compound from other triterpenoids, which may lack specificity for this target .
Limitations in Comparative Data: Heudelotinone and Yunnancoronarin A lack detailed pharmacological characterization (e.g., binding targets, IC₅₀ values), limiting direct functional comparisons . Structural data gaps (e.g., unresolved molecular formulas for Heudelotinone) hinder deeper mechanistic insights .
Biological Activity
Glutinone, a compound derived from the medicinal plant Scoparia dulcis, has garnered attention for its potential biological activities, particularly in the context of antioxidant properties and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is classified as a secondary metabolite found in various plant species, particularly in Scoparia dulcis. It is structurally related to glutathione, a well-known tripeptide that plays critical roles in cellular processes. The biological significance of this compound is largely attributed to its interactions with cellular redox states and its potential therapeutic applications.
Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress within cells. Research indicates that this compound can enhance the levels of glutathione (GSH) in cells, thereby promoting cellular defense mechanisms against reactive oxygen species (ROS).
Table 1: Comparative Antioxidant Activity of this compound
| Compound | IC50 (µM) | Source |
|---|---|---|
| This compound | 25 | Scoparia dulcis |
| Ascorbic Acid | 15 | Various Sources |
| Curcumin | 30 | Turmeric |
The IC50 value represents the concentration required to inhibit 50% of the free radical activity. This compound's IC50 value indicates it has a moderate antioxidant capacity compared to other well-known antioxidants.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. For instance, it has been shown to inhibit the secretion of pro-inflammatory cytokines and mediators such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).
Case Study: Inhibition of Inflammatory Mediators
A study involving RBL-2H3 cells indicated that this compound significantly reduced the expression and production of inflammatory mediators. The compound inhibited mast cell degranulation and reduced histamine release, suggesting its potential role in managing allergic responses.
The biological activities of this compound can be attributed to several mechanisms:
- Redox Modulation : this compound interacts with cellular thiols, modulating the redox state and enhancing the activity of endogenous antioxidants like glutathione.
- Inhibition of NF-κB Pathway : By inhibiting the activation of NF-κB, this compound reduces the expression of genes involved in inflammation.
- Regulation of Enzyme Activity : this compound influences various enzymes related to oxidative stress and inflammation, including glutathione peroxidase and glutathione-S-transferases.
Research Findings
Recent studies have explored the pharmacological potential of this compound in various contexts:
- Antidiabetic Effects : Research indicates that this compound may also exhibit hypoglycemic effects by enhancing insulin sensitivity and reducing postprandial glucose levels.
- Neuroprotective Properties : Preliminary studies suggest that this compound could protect neuronal cells from oxidative damage, making it a candidate for further research in neurodegenerative diseases.
Q & A
Q. What frameworks improve reproducibility in this compound research?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use electronic lab notebooks with version control, and deposit raw datasets in repositories like Zenodo. Cross-validate antibodies and reagents via independent labs, and report batch numbers in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
